molecular formula C12H10ClN3OSe B11472780 2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

2-Amino-7-(3-chlorophenyl)-4H,6H,7H-[1,3]selenazolo[4,5-b]pyridin-5-one

Cat. No.: B11472780
M. Wt: 326.65 g/mol
InChI Key: HHKOOBDNRQJIFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE is a heterocyclic compound containing selenium.

Chemical Reactions Analysis

2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Scientific Research Applications

2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex selenium-containing heterocycles.

    Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases.

    Industry: Utilized in the synthesis of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. For example, selenium-containing compounds are known to exhibit insulin-mimetic activity and protect biomembranes from oxidative damage .

Comparison with Similar Compounds

2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE can be compared with other selenium-containing heterocycles, such as:

2-AMINO-7-(3-CHLOROPHENYL)-4H,5H,6H,7H-[1,3]SELENAZOLO[4,5-B]PYRIDIN-5-ONE stands out due to its unique combination of a selenazole ring with a chlorophenyl group, which may confer distinct biological properties and reactivity.

Properties

Molecular Formula

C12H10ClN3OSe

Molecular Weight

326.65 g/mol

IUPAC Name

2-amino-7-(3-chlorophenyl)-6,7-dihydro-4H-[1,3]selenazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C12H10ClN3OSe/c13-7-3-1-2-6(4-7)8-5-9(17)15-11-10(8)18-12(14)16-11/h1-4,8H,5H2,(H2,14,16)(H,15,17)

InChI Key

HHKOOBDNRQJIFX-UHFFFAOYSA-N

Canonical SMILES

C1C(C2=C(NC1=O)N=C([Se]2)N)C3=CC(=CC=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.